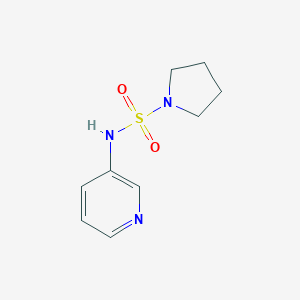

![molecular formula C18H22BrN3O3 B279226 5-bromo-N-(2-{[2-(diethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B279226.png)

5-bromo-N-(2-{[2-(diethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-bromo-N-(2-{[2-(diethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been developed for the treatment of cancer. It was first synthesized by Bayer Pharmaceuticals in 1999 and has since been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.

Mechanism of Action

Sorafenib targets several signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway, the VEGFR pathway, and the PDGFR pathway. By inhibiting these pathways, Sorafenib blocks the growth and proliferation of tumor cells and inhibits the formation of new blood vessels that supply nutrients to the tumor. Sorafenib also induces apoptosis in cancer cells by activating the caspase pathway.

Biochemical and physiological effects:

Sorafenib has been shown to have several biochemical and physiological effects on cancer cells and normal cells. It inhibits the phosphorylation of several kinases involved in tumor growth, including RAF, MEK, ERK, VEGFR, and PDGFR. Sorafenib also inhibits the production of several cytokines and chemokines involved in inflammation and angiogenesis. In addition, Sorafenib has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels and reducing the expression of angiogenic factors such as VEGF and PDGF.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages for lab experiments, including its specificity and potency as a multi-kinase inhibitor. It can be used to study the effects of inhibiting multiple signaling pathways involved in tumor growth and angiogenesis. Sorafenib can also be used to study the mechanisms of action of other kinase inhibitors and to develop new anti-cancer drugs. However, Sorafenib has some limitations for lab experiments, including its high cost and the need for specialized equipment and expertise to perform the experiments.

Future Directions

There are several future directions for the research and development of Sorafenib. One direction is the development of new Sorafenib analogs with improved potency and specificity for different kinases. Another direction is the combination of Sorafenib with other anti-cancer drugs to enhance its anti-tumor activity and reduce the risk of drug resistance. Sorafenib can also be used in combination with immunotherapy to enhance the immune response against cancer cells. Finally, Sorafenib can be used to study the effects of inhibiting different signaling pathways in different types of cancer and to develop personalized cancer therapies based on the molecular profile of the tumor.

Synthesis Methods

The synthesis of Sorafenib involves a series of chemical reactions starting from 2,4-dichloro-5-nitrophenylamine. The first step is the reduction of the nitro group to an amino group using iron powder and hydrochloric acid. The resulting amine is then protected with diethyl malonate and treated with sodium hydride to form a malonate ester. The malonate ester is then reacted with 2-chloro-4-nitrophenyl isocyanate to form the urea derivative. The final step involves the cyclization of the urea derivative with furan-2-carboxylic acid to form Sorafenib.

Scientific Research Applications

Sorafenib has been extensively studied for its anti-tumor activity in various types of cancers. It has been shown to inhibit the growth of tumor cells by targeting multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis. Sorafenib has also been found to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. In addition, Sorafenib has been shown to have anti-inflammatory and immunomodulatory effects.

properties

Product Name |

5-bromo-N-(2-{[2-(diethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide |

|---|---|

Molecular Formula |

C18H22BrN3O3 |

Molecular Weight |

408.3 g/mol |

IUPAC Name |

5-bromo-N-[2-[2-(diethylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C18H22BrN3O3/c1-3-22(4-2)12-11-20-17(23)13-7-5-6-8-14(13)21-18(24)15-9-10-16(19)25-15/h5-10H,3-4,11-12H2,1-2H3,(H,20,23)(H,21,24) |

InChI Key |

NVSQWTQDJKFYSG-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)

![2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279164.png)

![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B279171.png)

![N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide](/img/structure/B279172.png)

![4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one](/img/structure/B279200.png)

![3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B279202.png)

![3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide](/img/structure/B279220.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B279222.png)

![2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide](/img/structure/B279225.png)

![N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-naphthamide](/img/structure/B279227.png)